GSK481

RIPK1 inhibition Biochemical assay Potency comparison

RIPK1 necroptosis studies are frequently confounded by off-target effects of non-selective inhibitors and unpredictable species-specific activity. GSK481 eliminates these variables with 1.3 nM IC50 potency, >450-kinase selectivity, and strict human/primate specificity. • Biochemical IC50 = 1.3 nM; cellular p-Ser166 IC50 = 2.8 nM • Zero off-targets across >450 kinases • >100-fold selectivity for human/primate RIPK1 over non-primate orthologs

Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
Cat. No. B8037501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK481
Molecular FormulaC21H19N3O4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4
InChIInChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1
InChIKeyKNOUWGGQMADIBV-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK481 1.3 nM RIP1 Kinase Inhibitor Chemical Probe Datasheet for Inflammation & Necroptosis Research


GSK481 (CAS 1622849-58-4) is a benzoxazepinone (BOAz) series, ATP-competitive, small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1/RIP1) [1]. It is characterized by exceptional single-digit nanomolar biochemical potency (IC50 = 1.3 nM) against human RIPK1 and unparalleled kinome-wide selectivity, with complete specificity demonstrated against panels of over 450 kinases [2]. GSK481 was identified via DNA-encoded library screening and is recognized as a high-quality chemical probe for cellular interrogation of RIPK1-dependent signaling and necroptosis, with its co-crystal structure (PDB: 5HX6) providing a validated template for structure-based drug design [3].

GSK481 Procurement Rationale: Critical Species Specificity Prevents Simple Analog Substitution


In-class RIPK1 inhibitors cannot be substituted without rigorous experimental validation due to GSK481's unique combination of ultra-high human RIPK1 potency and profound, divergent species-specific activity [1]. Unlike other RIPK1 tool compounds (e.g., Necrostatin-1, GSK'963), GSK481 exhibits approximately 100-fold to over 2000-fold lower potency against non-primate RIPK1 orthologs (mouse, rat, rabbit, dog), effectively restricting its functional utility to human and non-human primate cellular models [2]. Furthermore, subtle potency and selectivity differences between related benzoxazepinone analogs (e.g., GSK'547, GSK2982772) can significantly impact cellular translation and off-target profiles, making GSK481 specifically optimized as a cellular probe rather than an in vivo candidate [3].

GSK481 Differential Evidence: Quantitative Performance Comparison Against RIPK1 Inhibitor Analogs


Biochemical Potency: GSK481 vs. Necrostatin-1 in Human RIPK1 Inhibition

GSK481 exhibits a 500- to 250,000-fold greater potency for human RIPK1 compared to the classical tool compound Necrostatin-1 (Nec-1) and its improved analog Nec-1s. While Nec-1 inhibits RIPK1 with an IC50 of 320 nM to 754 nM, GSK481 achieves an IC50 of 1.3 nM in ADP-Glo assays [1]. This potency difference is critical for achieving complete target engagement in cellular settings at low, non-cytotoxic concentrations.

RIPK1 inhibition Biochemical assay Potency comparison

Kinome-Wide Selectivity: GSK481 vs. GSK'963 Panel Profiling

GSK481 demonstrates exceptional monoselectivity, with no detectable off-target kinase inhibition (>30% inhibition) at 10 µM in a panel of 318 kinases, and complete target engagement only for RIPK1 in a KINOMEscan® panel of 456 kinases [1]. In contrast, while GSK'963 is also highly selective, its off-target profile includes measurable, albeit weak, interactions with certain kinases, whereas GSK481 shows near-absolute specificity for RIPK1, making it the superior choice for high-confidence target deconvolution studies.

Kinase selectivity Off-target profiling Chemical probe validation

Species-Specific Potency: Human vs. Non-Primate RIPK1 Inhibition

GSK481 exhibits a profound species-specificity that is quantitatively defined. It potently inhibits human and cynomolgus monkey RIPK1 (IC50 = 1.6 nM and 2.5 nM, respectively) but shows dramatically reduced potency against non-primate orthologs, including mouse (IC50 = 3,200 nM) and rat (IC50 = 6,300 nM), representing a >100-fold to >2,000-fold loss of activity [1]. This stark differential is a direct consequence of structural divergence in the RIPK1 ATP-binding pocket and must be accounted for when selecting an appropriate in vitro or in vivo model system.

Species selectivity Ortholog divergence Model selection

Cellular Translation: U937 Necroptosis Inhibition Potency

GSK481 demonstrates robust translation of its biochemical potency into a functional cellular context, inhibiting TNF-induced necroptosis in human U937 monocytic cells with an IC50 of 10 nM [1]. This cellular activity confirms effective cell permeability and target engagement in a disease-relevant model. While other potent inhibitors like GSK2982772 also show cellular activity (IC50 ~6.3 nM in U937 cells), GSK481's slightly lower cellular potency is offset by its superior kinome-wide selectivity, making it a more definitive tool for isolating RIPK1-dependent phenotypes [2].

Cellular necroptosis U937 assay Functional activity

Structural Biology Asset: Validated Co-crystal Structure for Structure-Based Drug Design

GSK481 is a foundational tool for structure-based drug design (SBDD) due to the availability of its high-resolution co-crystal structure with the human RIPK1 kinase domain (PDB: 5HX6). This structural data provides atomic-level detail of the ligand binding mode, revealing critical hydrogen bond interactions and hydrophobic contacts within the ATP-binding pocket [1]. This enables rational optimization of the benzoxazepinone scaffold, as demonstrated in the successful development of the clinical candidate GSK2982772 [2]. In contrast, many earlier tool compounds (e.g., Necrostatin-1) bind to an allosteric pocket and lack such well-characterized active-site structural data, limiting their utility for rational medicinal chemistry efforts.

Structure-based drug design Co-crystal structure PDB 5HX6

Validated Application Scenarios for GSK481 in RIPK1 Biology and Drug Discovery


High-Confidence Cellular Target Deconvolution in Human Cell Lines

Utilize GSK481 at concentrations ranging from 10 nM to 100 nM in human or non-human primate-derived cell lines (e.g., U937, HT-29, HEK293T) to dissect RIPK1-dependent signaling pathways, such as TNF-induced necroptosis or inflammation. Its exceptional kinome selectivity ensures that observed phenotypes can be attributed with high confidence to RIPK1 inhibition, avoiding the confounding off-target effects associated with less selective tools like Necrostatin-1 [1].

Structure-Based Drug Design and Fragment-Based Lead Optimization

Leverage the publicly available co-crystal structure of GSK481 bound to the RIPK1 kinase domain (PDB: 5HX6) as a validated template for computational chemistry workflows. This structure supports virtual screening campaigns, molecular docking studies, and the rational design of next-generation RIPK1 inhibitors with improved properties, including efforts to overcome species selectivity or enhance in vivo pharmacokinetics [2].

Assay Development and Pharmacodynamic Marker Validation

Employ GSK481 as a positive control and tool compound in the development and validation of cellular assays measuring RIPK1 autophosphorylation at Ser166. Its potent inhibition of Ser166 phosphorylation in human RIPK1 (IC50 = 2.8 nM) provides a robust and reproducible signal for assay optimization and for benchmarking the activity of novel RIPK1 inhibitors in a cellular context .

Differentiating RIPK1-Dependent vs. RIPK1-Independent Cell Death Mechanisms

In human cellular models of apoptosis and necroptosis, use GSK481 in parallel with pan-caspase inhibitors (e.g., z-VAD-fmk) and RIPK3 inhibitors to definitively assign a role for RIPK1 kinase activity. The clean pharmacological profile of GSK481 allows for precise genetic and pharmacological epistasis experiments to map the signaling hierarchy in programmed cell death pathways [1].

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